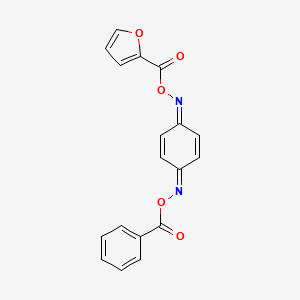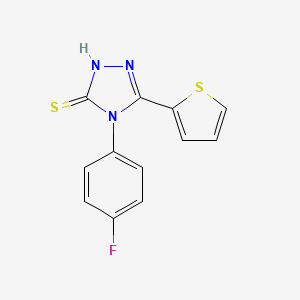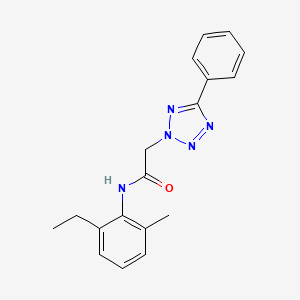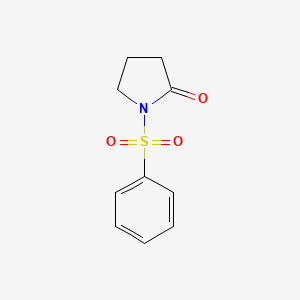
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound under discussion is a part of the acrylamide family, known for their diverse applications in material science, pharmacology, and as intermediates in organic synthesis. While specific studies on this compound are limited, insights can be garnered from research on similar acrylamide derivatives, highlighting their significance in developing new materials and potential pharmacological agents.
Synthesis Analysis
Acrylamide derivatives are typically synthesized through condensation reactions, where an acrylonitrile component reacts with an amine in the presence of a catalyst or under basic conditions. For instance, the synthesis of related acrylamide compounds involves boiling ethanol and basic conditions to achieve high yields, indicating the potential synthesis pathway for our target compound (Kariuki et al., 2022).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in determining the molecular structure of acrylamide derivatives. Such analyses reveal the crystal structure, molecular geometry, and stabilization interactions, such as hydrogen bonds and π···π interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and interactions with biological targets. For example, bioisosteric replacement studies have led to acrylamide derivatives showing significant biological activities, indicating the reactive nature and potential utility of these compounds in developing pharmacologically active agents (Wu et al., 2004).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-13(18)3-2-4-14(11)19-17(20)8-6-12-5-7-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMSXNPZDHOBU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)

![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B5586390.png)